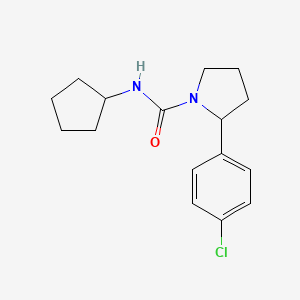![molecular formula C24H28N4O B6057031 5-methyl-2-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-imidazole-4-carboxamide](/img/structure/B6057031.png)
5-methyl-2-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-imidazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-2-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-imidazole-4-carboxamide, also known as MPPI, is a chemical compound that has been widely studied for its potential applications in scientific research. MPPI belongs to a class of compounds known as imidazole-4-carboxamides, which have been shown to have a range of biological activities. In
科学的研究の応用
5-methyl-2-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-imidazole-4-carboxamide has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and drug discovery. 5-methyl-2-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-imidazole-4-carboxamide has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in a range of cellular processes. This makes 5-methyl-2-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-imidazole-4-carboxamide a useful tool for studying the role of the sigma-1 receptor in various biological systems. 5-methyl-2-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-imidazole-4-carboxamide has also been studied for its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of 5-methyl-2-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-imidazole-4-carboxamide is not fully understood, but it is thought to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is involved in a range of cellular processes, including calcium signaling, protein folding, and the regulation of ion channels. 5-methyl-2-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-imidazole-4-carboxamide has been shown to bind to the sigma-1 receptor with high affinity, which may alter its activity and lead to downstream effects on cellular processes.
Biochemical and Physiological Effects
5-methyl-2-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-imidazole-4-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 5-methyl-2-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-imidazole-4-carboxamide can modulate calcium signaling and protein folding, which may have downstream effects on cellular processes. In vivo studies have shown that 5-methyl-2-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-imidazole-4-carboxamide can improve cognitive function and reduce neuroinflammation in animal models of neurological disorders. 5-methyl-2-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-imidazole-4-carboxamide has also been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
5-methyl-2-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-imidazole-4-carboxamide has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor, making it a useful tool for studying the role of this receptor in various biological systems. 5-methyl-2-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-imidazole-4-carboxamide is also relatively stable and easy to synthesize, which makes it a cost-effective tool for research. However, there are also some limitations to the use of 5-methyl-2-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-imidazole-4-carboxamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other cellular processes. 5-methyl-2-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-imidazole-4-carboxamide may also have limited bioavailability in vivo, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on 5-methyl-2-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-imidazole-4-carboxamide. One area of interest is the development of more potent and selective sigma-1 receptor modulators based on the structure of 5-methyl-2-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-imidazole-4-carboxamide. These compounds may have improved therapeutic potential for the treatment of neurological disorders. Another area of interest is the use of 5-methyl-2-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-imidazole-4-carboxamide as a tool for studying the role of the sigma-1 receptor in various biological systems. This may lead to a better understanding of the function of this receptor and its potential as a therapeutic target. Finally, the development of new methods for delivering 5-methyl-2-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-imidazole-4-carboxamide to the brain may improve its bioavailability and therapeutic potential.
合成法
The synthesis of 5-methyl-2-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-imidazole-4-carboxamide involves a multi-step process that begins with the reaction of 2-phenylethylamine with 4-chloro-3-nitrobenzoic acid to form 4-(2-phenylethylamino)-3-nitrobenzoic acid. This compound is then reduced to 4-(2-phenylethylamino)-3-aminobenzoic acid, which is then reacted with 1-(2-phenylethyl)piperidin-3-ol to form 5-methyl-2-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-imidazole-4-carboxamide. The synthesis of 5-methyl-2-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-imidazole-4-carboxamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
特性
IUPAC Name |
5-methyl-2-phenyl-N-[1-(2-phenylethyl)piperidin-3-yl]-1H-imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c1-18-22(27-23(25-18)20-11-6-3-7-12-20)24(29)26-21-13-8-15-28(17-21)16-14-19-9-4-2-5-10-19/h2-7,9-12,21H,8,13-17H2,1H3,(H,25,27)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIRMVFIOHDSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)NC3CCCN(C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-imidazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6056950.png)
![3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6056966.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-phenylacetamide](/img/structure/B6056984.png)
![4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B6056990.png)


![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methoxy-2-furamide](/img/structure/B6057016.png)

![[1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B6057025.png)
![1-(1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)-2-methyl-1-propanol](/img/structure/B6057033.png)

![4-hydroxy-3-methoxybenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6057042.png)
![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide](/img/structure/B6057050.png)
![[2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B6057057.png)